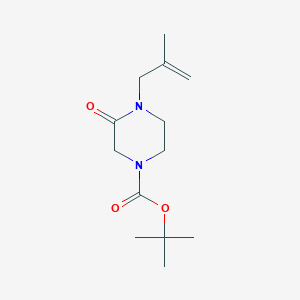

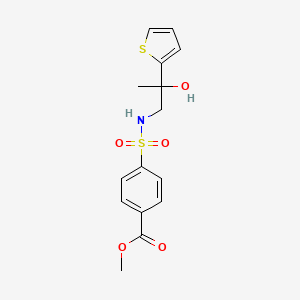

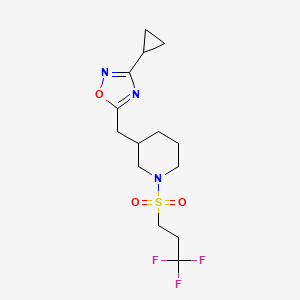

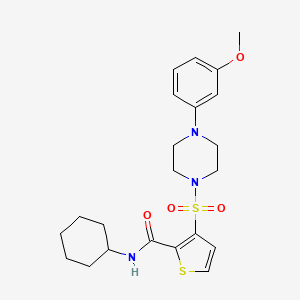

methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyclization and Base Reaction

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base's strength. This process highlights the compound's reactivity and potential applications in synthesizing specific sulfonamide-based structures with medicinal relevance (I. Ukrainets, L. A. Petrushova, A. Davidenko, & L. A. Grinevich, 2014).

Photophysical Properties and Quantum Yield Enhancement

The introduction of specific substituents to the thiophenyl moiety, such as methoxy and cyano groups, significantly affects the luminescence properties of related compounds. For example, methoxy group incorporation enhances the quantum yield of deep blue luminescence in methylene chloride for methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, indicating potential applications in optoelectronic devices and fluorescent markers (Soyeon Kim et al., 2021).

Dye Treatment and Water Filtration Applications

Novel sulfonated aromatic diamine monomers, such as 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid, have been synthesized and used in preparing thin-film composite nanofiltration membranes. These membranes show improved water flux and effective dye rejection, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment and purification applications (Yang Liu et al., 2012).

Sulfonamide Scaffold for Carbonic Anhydrase Inhibition

The synthesis of sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrates potent inhibitory activity towards carbonic anhydrase isozymes. These compounds exhibit good water solubility and have shown effective intraocular pressure lowering in normotensive rabbits, suggesting potential applications in glaucoma treatment (A. Casini et al., 2002).

Orientations Futures

Thiophene-based analogs, such as “methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate”, have been of interest to scientists due to their potential as biologically active compounds . Future research could focus on exploring the synthesis, properties, and applications of such compounds in greater detail.

Propriétés

IUPAC Name |

methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S2/c1-15(18,13-4-3-9-22-13)10-16-23(19,20)12-7-5-11(6-8-12)14(17)21-2/h3-9,16,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJCZXSRPBHUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)